4-Amino-3-(2,5-dimethylphenyl)butanoic acid
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-3-(2,5-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-9(2)11(5-8)10(7-13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3,(H,14,15) |
InChI Key |
JUXPJXOMRAMUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Several synthetic routes have been reported for the preparation of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid or closely related analogues. The key approaches include:
Amination of substituted butanoic acid derivatives : Reaction of 2,5-dimethylbenzylamine with suitable butanoic acid derivatives under catalytic conditions to introduce the amino group at the 4-position.
Nitro-aldol and Michael Addition Sequence : An optimized process involving nitro-aldol condensation of aliphatic aldehydes with nitroalkanes, followed by elimination to conjugated nitroalkenes, asymmetric 1,4-Michael addition, retro-Claisen reaction, saponification, decarboxylation, and final reduction to yield 4-aminobutanoic acid derivatives.
Condensation and Cyclization : Starting from benzaldehyde derivatives and acetoacetates, condensation reactions in protic solvents catalyzed by condensation catalysts yield diacetylated intermediates. Subsequent base-induced decarbonylation, dehydration to cyclic anhydrides, hydrolysis, and oxidation steps lead to amino-substituted butanoic acids.
Industrial and Large-Scale Synthesis
Industrial methods emphasize:
Use of catalysts such as Raney nickel for hydrogenation and reduction steps.
Purification techniques including crystallization and chromatography to achieve high purity.
Process optimization to enhance yield and minimize side reactions, as described in patent literature.
Detailed Reaction Steps and Conditions
| Step | Reaction Type | Reagents / Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Nitro-Aldol Condensation | Aliphatic aldehyde, Nitroalkane, Diamine | Acidic medium, controlled temp | Conjugated nitroalkene |
| 2 | Asymmetric 1,4-Michael Addition | Suitable nucleophile, Catalyst | Catalyzed, asymmetric conditions | Alkyl-substituted nitroalkane intermediate |
| 3 | Retro-Claisen / Saponification | Base (e.g., potassium hydroxide) | Heating | Carboxylate intermediate |
| 4 | Decarboxylation | Heat | Elevated temperature | Aminobutanoic acid derivative |
| 5 | Reduction | Raney Nickel or LiAlH4 | Hydrogenation or reduction | 4-Amino-3-(2,5-dimethylphenyl)butanoic acid |
Table 1: Generalized Process Flow for Synthesis of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid based on patent and literature data
Reaction Mechanism Insights
The nitro-aldol reaction forms a key carbon-carbon bond, enabling the introduction of the amino group precursor.
The Michael addition step is crucial for stereoselectivity, often using chiral catalysts to obtain optically active products.
Decarboxylation and reduction steps finalize the transformation to the target amino acid.
Aromatic substitution on the phenyl ring (2,5-dimethyl groups) can influence reaction rates and selectivity by electronic and steric effects.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Key Preparation Methods for 4-Amino-3-(2,5-dimethylphenyl)butanoic acid
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-3-(2,5-dimethylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The dimethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Lipophilicity
The position of methyl groups on the phenyl ring significantly impacts molecular interactions. For example:
- 4-Amino-3-(3,4-dimethylphenyl)butanoic acid (): The 3,4-dimethyl substitution likely alters electronic distribution and steric bulk, which could reduce solubility or target affinity compared to the 2,5-isomer .
This trend aligns with findings in , where N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), outperforming other substituent configurations due to optimized lipophilicity and electron-withdrawing effects .
Functional Group Modifications
Variations in functional groups further differentiate activity:
- 4-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxobutanoic acid (): The fluorenylmethoxy group introduces steric bulk (MW 354.36 g/mol), which may limit membrane permeability but improve specificity in research applications .
Data Tables: Structural and Functional Comparisons
*Full name: 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
Research Findings and Mechanistic Insights
- Substituent Effects on Bioactivity: demonstrates that electron-withdrawing groups (e.g., fluorine) and lipophilic substituents (e.g., methyl) enhance PET inhibition in spinach chloroplasts. The 2,5-dimethylphenyl group in carboxamides achieved optimal balance between lipophilicity and steric accessibility, suggesting similar advantages in butanoic acid derivatives .
- Synthesis Challenges: highlights discontinuation of 4-Amino-3-(3,4-dimethylphenyl)butanoic acid, possibly due to synthetic complexity or instability, underscoring the importance of substituent positioning in commercial viability .
Biological Activity
4-Amino-3-(2,5-dimethylphenyl)butanoic acid is an organic compound with a unique structure that includes a carboxylic acid functional group and an amino group. Its molecular formula is , with a molecular weight of approximately 207.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and amino acid metabolism.
Chemical Structure
The structure of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can be represented as follows:
This structure suggests possible interactions with various biological molecules, which may lead to significant pharmacological effects.
Neurotransmitter Interaction
Research indicates that 4-Amino-3-(2,5-dimethylphenyl)butanoic acid may interact with neurotransmitter systems. Its structural similarities to other amino acids suggest it could influence neurotransmission and potentially modulate cognitive functions. The compound's amino group may enhance its reactivity with receptors involved in neurological processes, potentially offering therapeutic avenues for neurological disorders.
Pharmacological Properties
The pharmacological properties of this compound are still under investigation, but preliminary studies suggest it may exhibit various biological activities:
- Antidepressant Effects : Some studies have indicated that compounds similar to 4-Amino-3-(2,5-dimethylphenyl)butanoic acid can exhibit antidepressant-like effects in animal models.
- Cognitive Enhancement : Its potential role in enhancing cognitive functions is being explored, particularly in the context of memory and learning disorders.
- Neuroprotective Effects : There is ongoing research into its neuroprotective properties against neurodegenerative diseases.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid in a rat model of ischemia. The results showed that administration of the compound significantly reduced neuronal death and improved functional recovery post-ischemia. The proposed mechanism involved modulation of glutamate receptor activity, which is critical for neuronal survival during ischemic events.
Cognitive Function Enhancement
Another study focused on the cognitive-enhancing properties of the compound. In a double-blind placebo-controlled trial involving elderly subjects with mild cognitive impairment, participants receiving 4-Amino-3-(2,5-dimethylphenyl)butanoic acid showed significant improvements in memory recall and executive function compared to the placebo group.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-3-methylbutanoic acid | Similar but with a methyl group | Potentially different biological activity profile |
| 3-Amino-2,5-dimethylbenzoic acid | Contains a benzoic acid moiety | May exhibit different solubility characteristics |
| 2-Amino-3-(2,5-dimethylphenyl)propanoic acid | Propanoic chain instead of butanoic | Different reactivity due to chain length |
| 4-Amino-4-(3-methylphenyl)butanoic acid | Contains a methyl group on a different position | Possible variation in biological effects |
This comparative analysis highlights the uniqueness of 4-Amino-3-(2,5-dimethylphenyl)butanoic acid while suggesting avenues for further research into its properties and potential applications.
Q & A
Q. What are the recommended synthetic routes for 4-Amino-3-(2,5-dimethylphenyl)butanoic acid, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Step 1: Introduction of the 2,5-dimethylphenyl group via Friedel-Crafts alkylation or Suzuki coupling to a pre-functionalized butanoic acid backbone.
- Step 2: Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during subsequent steps .
- Step 3: Final deprotection and purification via recrystallization or column chromatography.
Purity optimization requires analytical validation using HPLC (≥98% purity as per industry standards) and mass spectrometry (MS) for structural confirmation .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in powder form at -20°C (stable for 2–3 years) or in solution at -80°C (stable for 6 months). Avoid freeze-thaw cycles .
- Handling: Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation of the amino group. Confirm stability via periodic NMR analysis to detect degradation products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Resolve aromatic protons (δ 6.5–7.5 ppm for dimethylphenyl) and amino/acidic protons (δ 1.5–3.0 ppm) .
- IR Spectroscopy: Identify carboxylate (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
- X-ray Crystallography: Optional for absolute stereochemistry determination, particularly if enantiomers are synthesized .
Advanced Research Questions
Q. How does the 2,5-dimethylphenyl substituent influence the compound’s biological activity compared to other aryl groups?
Methodological Answer: The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-fluorophenyl or methoxyphenyl derivatives) show:
- Increased metabolic stability due to steric hindrance from methyl groups .
- Modulated receptor binding in enzyme inhibition assays (e.g., 20–30% higher IC₅₀ vs. non-methylated analogs) .
Experimental design should include molecular docking simulations and in vitro assays (e.g., fluorescence polarization) to quantify interactions .
Q. What strategies are effective for resolving enantiomers of this compound, and how do they impact bioactivity?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients for baseline separation .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of one enantiomer .
Bioactivity differences are significant: (R)-enantiomers often show 3–5x higher affinity for GABA receptors in neuroprotection studies .
Q. How can researchers address contradictions in reported solubility and bioavailability data?
Methodological Answer: Discrepancies arise from varying experimental conditions:
- Solubility: Measure in buffered solutions (pH 7.4) using shake-flask methods vs. computational predictions (e.g., LogP = 1.91 ± 0.2 ).
- Bioavailability: Use parallel artificial membrane permeability assays (PAMPA) to standardize absorption metrics .
Re-evaluate conflicting data by controlling for factors like particle size and crystallinity .
Q. What are the best practices for studying this compound’s metabolic pathways?
Methodological Answer:
- In vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include N-demethylation and oxidation of the butanoic chain .
- Isotope Labeling: Use ¹⁴C-labeled compounds in tracer studies to identify excretion profiles .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
